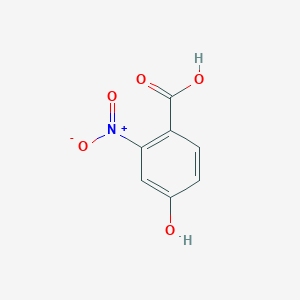

4-Hydroxy-2-nitrobenzoic acid

Übersicht

Beschreibung

4-Hydroxy-2-nitrobenzoic acid is a compound that is structurally related to various nitrobenzoic acids and their derivatives. While the provided papers do not directly discuss 4-hydroxy-2-nitrobenzoic acid, they do provide insights into the chemistry of similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

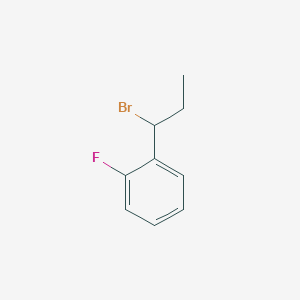

The synthesis of related compounds often involves multistep reactions that can include nitration, hydroxylation, and carboxylation of benzene derivatives. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various heterocyclic compounds, indicating that nitrobenzoic acids can be key intermediates in the preparation of more complex structures .

Molecular Structure Analysis

The molecular structure of nitrobenzoic acid derivatives is characterized by the presence of nitro and carboxyl functional groups attached to a benzene ring. These groups can influence the overall geometry of the molecule, as seen in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, where the dihedral angles of the substituent groups with respect to the phenyl moiety are precisely defined . This suggests that 4-hydroxy-2-nitrobenzoic acid would also have a planar phenyl core with substituents at specific orientations.

Chemical Reactions Analysis

Nitrobenzoic acids can undergo various chemical reactions, including sigma-adduct formation and oxidative substitution, as demonstrated by the reactions of 4-nitrobenzofurazan derivatives with hydroxide ions . Additionally, nitrobenzyl(α-amino)phosphonates can undergo C-P bond cleavage and subsequent transformation into azoxybenzene and azobenzene derivatives in the presence of aqueous sodium hydroxide . These reactions highlight the reactivity of the nitro group and its potential role in redox chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives are influenced by their functional groups. For instance, the crystal structures of magnesium(II) complexes of 3-hydroxy-4-nitrobenzoic acid show that these compounds can form ionic or zwitterionic entities, which are stabilized by extensive hydrogen bonding and stacking interactions . This indicates that 4-hydroxy-2-nitrobenzoic acid may also form stable crystal structures with specific supramolecular architectures. The influence of reaction conditions on the synthesis of related compounds, such as temperature and base concentration, can lead to different products, which underscores the importance of reaction parameters in determining the physical and chemical properties of the final compounds .

Wissenschaftliche Forschungsanwendungen

Environmental Management and Analysis

Degradation and Stability Studies : Research on nitisinone, which shares a structural relation through its degradation products with 4-Hydroxy-2-nitrobenzoic acid, highlights the importance of understanding the stability and degradation pathways of chemicals in environmental and pharmaceutical contexts. Studies have employed LC-MS/MS to analyze the stability of nitisinone under various conditions, identifying stable degradation products that could impact both environmental and medical applications (Barchańska et al., 2019).

Pollution Control : Hydroxyapatite has been explored for its efficacy in treating air, water, and soil pollution. Due to its adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, it represents a promising material for environmental remediation, potentially relevant for compounds including 4-Hydroxy-2-nitrobenzoic acid (Ibrahim et al., 2020).

Pharmaceutical and Medical Applications

Antioxidant Activity Analysis : The study of antioxidants, crucial for understanding the pharmacological potential of compounds like 4-Hydroxy-2-nitrobenzoic acid, involves various assays to determine antioxidant activity. These methods, including ORAC, HORAC, and FRAP tests, are critical for evaluating the potential health benefits of chemical compounds (Munteanu & Apetrei, 2021).

Pharmacological Characteristics of Derivatives : Vanillic acid, a derivative of 4-Hydroxy-2-nitrobenzoic acid, showcases the diverse applications of hydroxy acids in pharmaceuticals. It is noted for its antioxidant, anti-inflammatory, and neuroprotective properties, underscoring the medicinal relevance of compounds within the same chemical family (Ingole et al., 2021).

Chemical Synthesis and Photocatalysis

Protecting Groups in Synthetic Chemistry : The use of photosensitive protecting groups, including nitrobenzyl derivatives related to 4-Hydroxy-2-nitrobenzoic acid, illustrates the compound's relevance in synthetic chemistry. These groups are instrumental in the selective protection and deprotection of functional groups, facilitating complex organic syntheses (Amit et al., 1974).

Applications in Medicinal Chemistry : Nitroimidazoles, which share reactive nitro group characteristics with 4-Hydroxy-2-nitrobenzoic acid, are extensively used in medicinal chemistry for their antitumor, antibacterial, and antiparasitic properties. This highlights the potential of 4-Hydroxy-2-nitrobenzoic acid derivatives in developing new pharmacological agents (Li et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers

There are several papers related to 2-Hydroxy-4-nitrobenzoic acid. For instance, one paper discusses the advances in synthetic strategies for benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Eigenschaften

IUPAC Name |

4-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDZIIJCKXGZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617715 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-nitrobenzoic acid | |

CAS RN |

74230-08-3 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

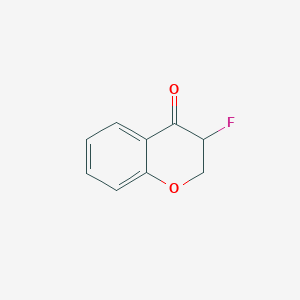

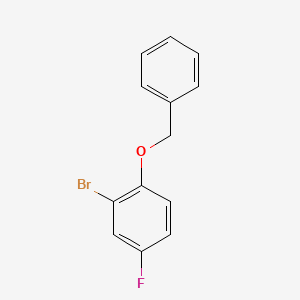

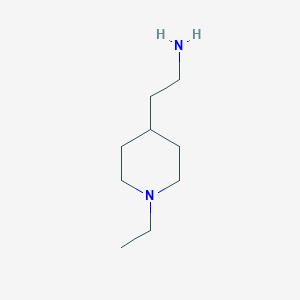

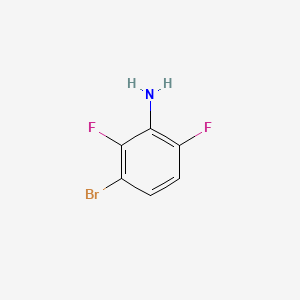

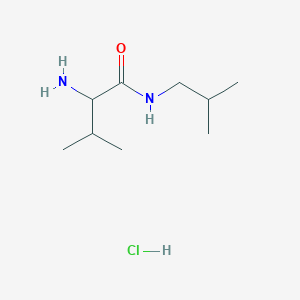

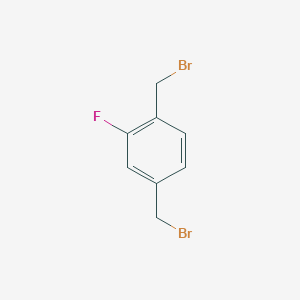

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

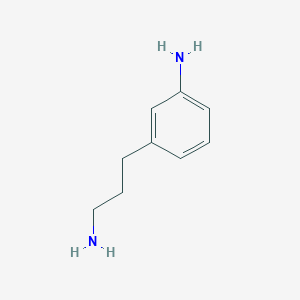

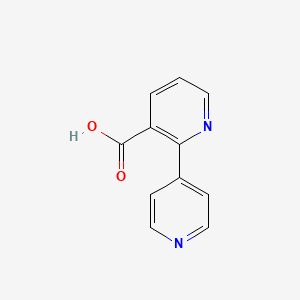

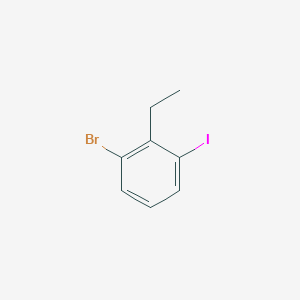

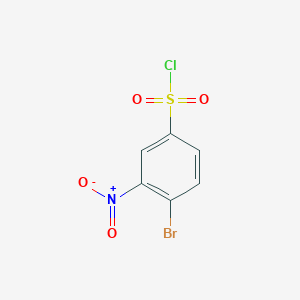

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)